molecular formula C13H22N2O2 B14192483 Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]- CAS No. 876063-97-7

Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-

Cat. No.: B14192483
CAS No.: 876063-97-7
M. Wt: 238.33 g/mol
InChI Key: BBMGDVJZFDPDPH-NSHDSACASA-N
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Description

Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]- is a chemical compound with a complex structure that includes a cyclohexane ring, a carboxamide group, and a hexahydro-2-oxo-1H-azepin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]- typically involves the reaction of cyclohexanecarboxylic acid with hexahydro-2-oxo-1H-azepine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: Cyclohexanemethanol derivatives.

    Substitution: Various substituted cyclohexanecarboxamides.

Scientific Research Applications

Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxamide
  • Cyclohexanecarboxamide, N-(3-methylphenyl)-
  • Cyclohexanecarboxamide, N-(2-hydroxyethyl)-

Uniqueness

Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]- is unique due to the presence of the hexahydro-2-oxo-1H-azepin-3-yl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyclohexanecarboxamide derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

876063-97-7

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-[(3S)-2-oxoazepan-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C13H22N2O2/c16-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-13(11)17/h10-11H,1-9H2,(H,14,17)(H,15,16)/t11-/m0/s1

InChI Key

BBMGDVJZFDPDPH-NSHDSACASA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N[C@H]2CCCCNC2=O

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCCCNC2=O

Origin of Product

United States

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